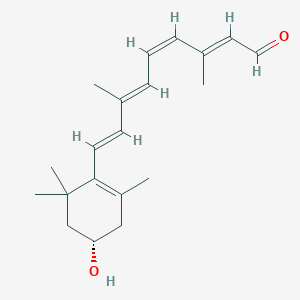

(3S)-11-cis-3-hydroxyretinal

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H28O2 |

|---|---|

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

(2E,4Z,6E,8E)-9-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenal |

InChI |

InChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6-,10-9+,15-7+,16-11+/t18-/m0/s1 |

InChI-Schlüssel |

QPRQNCDEPWLQRO-GQSKFBJNSA-N |

Isomerische SMILES |

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C\C(=C\C=O)\C)/C |

Kanonische SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of 3s 11 Cis 3 Hydroxyretinal

Dietary Precursors and Carotenoid Uptake Mechanisms

The journey of (3S)-11-cis-3-hydroxyretinal synthesis commences with the absorption of its carotenoid precursors from the diet. This process is facilitated by specialized cellular machinery that ensures the efficient internalization of these essential molecules.

The primary dietary precursor for the synthesis of 3-hydroxyretinal (B16449) isomers is the xanthophyll carotenoid, zeaxanthin (B1683548). This C40 isoprenoid is abundant in many plant-based food sources. Insects, being unable to synthesize carotenoids de novo, are entirely dependent on their diet to obtain zeaxanthin and other necessary carotenoids. The structure of zeaxanthin, with its two hydroxylated β-ionone rings, provides the necessary chemical foundation for its subsequent enzymatic conversion into 3-hydroxyretinal.

The cellular uptake and transport of dietary carotenoids like zeaxanthin are mediated by a class of proteins known as scavenger receptors. In the fruit fly Drosophila melanogaster, a well-studied model for insect vision, two key scavenger receptors, NINAD and SANTA MARIA, play pivotal roles in this process.

The ninaD gene encodes the scavenger receptor NINAD, which is essential for the initial uptake of carotenoids from the diet. nih.gov A defect in this gene leads to a deficiency in carotenoids and a consequent lack of visual chromophore, resulting in blindness. nih.gov This highlights the critical function of NINAD in making dietary carotenoids available for metabolic processes.

Downstream of NINAD, another class B scavenger receptor, SANTA MARIA, is involved in the transport of carotenoids. nih.gov SANTA MARIA functions in neurons and glia, outside of the retina, and is co-expressed and functionally coupled with the carotenoid-cleaving enzyme, NINAB. nih.gov This suggests a pathway where NINAD is responsible for the primary absorption of carotenoids, which are then transported by SANTA MARIA to the sites of retinoid synthesis. nih.gov

Table 1: Key Scavenger Receptors in Drosophila Carotenoid Uptake

| Receptor | Gene | Function | Location of Function |

| NINAD | ninaD | Initial cellular uptake of dietary carotenoids. | Not specified in provided context |

| SANTA MARIA | Not specified | Transport of carotenoids upstream of vitamin A formation. | Neurons and glia (extra-retinal). |

Initial Oxidative Cleavage and Isomerization of Carotenoids

Once internalized, zeaxanthin undergoes a critical enzymatic transformation that cleaves the molecule and establishes the correct stereochemistry for the visual chromophore. This crucial step is catalyzed by a bifunctional enzyme with both oxygenase and isomerase activities.

The central enzyme in the conversion of zeaxanthin to 3-hydroxyretinal is a carotenoid isomerooxygenase, famously known as NinaB in Drosophila. nih.gov This enzyme is a non-heme iron oxygenase that performs a dual function: it catalyzes the oxidative cleavage of the C15-C15' double bond of the carotenoid backbone and simultaneously facilitates the isomerization of one of the resulting retinal molecules from the all-trans to the 11-cis configuration. nih.govnih.gov This combined activity streamlines the production of the visual chromophore. Recombinant NinaB from both Galleria mellonella (the great wax moth) and Drosophila melanogaster has been shown to efficiently convert zeaxanthin into 3-hydroxy-retinal. researchgate.net

The catalysis by NinaB is characterized by a high degree of regio- and stereo-selectivity, ensuring the precise formation of the required chromophore isomers. The regioselectivity is evident in the specific cleavage of the central C15-C15' double bond of the carotenoid.

The stereoselectivity of NinaB is crucial for its isomerase function. Structural studies of NinaB have revealed a deep substrate-binding cleft with a specific residue cluster that is critical for controlling its isomerization activity. nih.gov The architecture of this active site dictates the spatial arrangement of the substrate, facilitating the conversion of one of the cleavage products to the 11-cis isomer. The precise mechanism is thought to involve the formation of an intermediate with a lowered bond order at the C11-C12 position, allowing for rotation around this bond before the final products are released.

The enzymatic action of NinaB on a symmetrical carotenoid like zeaxanthin results in the concurrent production of two retinal isomers. One half of the zeaxanthin molecule is cleaved and isomerized to form (3R)-11-cis-3-hydroxyretinal, while the other half is cleaved to yield (3R)-all-trans-3-hydroxyretinal. semanticscholar.org The presence of both (3S) and (3R)-enantiomers of 11-cis-3-hydroxyretinal (B128498) has been identified in insects, suggesting that while the direct product of NinaB action on (3R,3'R)-zeaxanthin is the (3R) enantiomer, there are pathways for the presence and utilization of the (3S) enantiomer in the insect visual system. Drosophila has been shown to form 11-cis-3-hydroxyretinal in the dark, indicating a light-independent enzymatic pathway for its synthesis. nih.gov

Table 2: Products of NinaB-catalyzed Zeaxanthin Cleavage

| Substrate | Enzyme | Product 1 | Product 2 |

| (3R,3'R)-Zeaxanthin | NinaB | (3R)-11-cis-3-hydroxyretinal | (3R)-all-trans-3-hydroxyretinal |

Intermediate Retinol (B82714) Formation and Interconversion

Following the initial formation of 3-hydroxyretinal from carotenoid precursors, the molecule undergoes a reduction to its alcohol form, 3-hydroxyretinol (B108295). This step is a crucial part of the metabolic pathway leading to the final chromophore.

Reduction of 3-hydroxyretinal to 3-hydroxyretinol

In the visual cycle of insects, all-trans-3-hydroxyretinal is converted to all-trans-3-hydroxyretinol nih.gov. This reductive reaction is a necessary intermediate step before subsequent isomerization and oxidation. The conversion from an aldehyde (retinal) to an alcohol (retinol) is a common theme in retinoid metabolism across various species. This process is catalyzed by specific enzymes that facilitate the transfer of a hydride ion, typically from a cofactor like NADPH.

Specific Retinol Dehydrogenases in Hydroxyretinoid Metabolism

The reduction of 3-hydroxyretinal is mediated by enzymes belonging to the retinol dehydrogenase (RDH) family. These enzymes are part of the larger short-chain dehydrogenase/reductase (SDR) superfamily nih.gov. While the specific RDH responsible for reducing 3-hydroxyretinal in insects is a subject of ongoing research, the general mechanism involves an oxidoreductase activity that can reversibly convert retinols and retinals. In vertebrate visual cycles, different RDHs are responsible for reducing all-trans-retinal (B13868) to all-trans-retinol nih.gov. It is the action of these dehydrogenases that facilitates the interconversion between the aldehyde and alcohol forms of hydroxyretinoids. The term Pyruvate Dehydrogenase (PDH) refers to a separate class of enzymes involved in cellular metabolism, specifically the conversion of pyruvate to acetyl-CoA, and is not implicated in retinoid pathways wikipedia.orgwikipedia.orgnih.govassaygenie.com.

| Enzyme Class | Function in Retinoid Metabolism | Example Substrate/Product Pair |

| Retinol Dehydrogenases (RDHs) | Catalyze the reversible oxidation-reduction between retinols and retinals. | all-trans-3-hydroxyretinal ↔ all-trans-3-hydroxyretinol |

Stereochemical Inversion at C-3 Position

A critical and highly specific step in the biosynthesis of this compound is the inversion of the stereochemistry at the third carbon position of the ionone (B8125255) ring. This ensures the correct three-dimensional structure required for the chromophore's function.

Enzymatic Isomerization of (3R)- to (3S)-3-hydroxyretinol (e.g., NINAG)

The conversion of the (3R) stereoisomer of 3-hydroxyretinol to the (3S) form is a key enzymatic step. In Drosophila, the enzyme responsible for this stereochemical inversion is believed to be the NinaG oxidoreductase researchgate.net. While initially thought to be involved in the hydroxylation of the retinal ring, further studies have suggested that NinaG's primary role is in the conversion of (3R)-3-hydroxyretinol to the (3S) enantiomer, which is the specific form required for the Rh1 rhodopsin chromophore researchgate.net. NinaG belongs to the glucose-methanol-choline oxidoreductase family of flavin adenine dinucleotide-binding enzymes nih.gov.

Genetic Disruption Models for Studying Stereoisomerization (e.g., ninaG mutants)

The function of the NinaG enzyme has been elucidated through the study of ninaG genetic mutants in Drosophila. These mutants exhibit significant defects in vision due to very low levels of the major visual pigment, Rh1 rhodopsin nih.gov.

Key findings from ninaG mutant studies include:

Failure to produce the final chromophore : When Rh1 is the primary opsin, ninaG mutant flies are unable to accumulate 3-hydroxyretinal, indicating a block in the biosynthetic pathway nih.gov.

Accumulation of an intermediate : In a specific genetic background where another opsin (Rh4) is expressed as the major rhodopsin, ninaG mutants accumulate a significant amount of 11-cis-3-hydroxyretinol researchgate.net.

Implication for stereoisomerization : The accumulation of this 3-hydroxyretinol intermediate strongly suggests that the NinaG enzyme acts at a subsequent step. This has led to the proposal that NinaG is the isomerase that converts the (3R) to the (3S) stereoisomer, a step that is essential before the final oxidation to 3-hydroxyretinal researchgate.net.

| Mutant Model | Gene Product | Phenotype | Implication for Biosynthesis |

| Drosophila ninaG | NinaG oxidoreductase | Low levels of Rh1 rhodopsin; accumulation of 11-cis-3-hydroxyretinol in certain genetic contexts. | Demonstrates NinaG's essential role after the formation of 3-hydroxyretinol, likely in the stereochemical inversion from (3R) to (3S). |

Final Oxidation Step in Chromophore Synthesis

The last step in the synthesis of the chromophore is the oxidation of the retinol form back to the retinal (aldehyde) form. This reaction creates the final this compound molecule that can bind to opsin. This final oxidation is catalyzed by an 11-cis-retinol (B117599) dehydrogenase nih.govnih.gov. This enzymatic activity converts 11-cis-3-hydroxyretinol into 11-cis-3-hydroxyretinal nih.gov. In vertebrates, the oxidation of 11-cis-retinol to 11-cis-retinal (B22103) is a well-characterized step performed by specific 11-cis-RDHs, such as RDH5 nih.govnih.gov. A similar enzymatic activity is responsible for the final stage of chromophore production in species that utilize 3-hydroxyretinoids.

Oxidation of (3S)-11-cis-3-hydroxyretinol to this compound (e.g., RDHB)nih.gov

The final step in the biosynthesis of the visual chromophore in some organisms is the oxidation of a retinol to a retinal. In the context of 3-hydroxyretinoids, (3S)-11-cis-3-hydroxyretinol is converted to this compound. This reaction is catalyzed by a class of enzymes known as retinol dehydrogenases (RDHs). wikipedia.org

In the fruit fly Drosophila melanogaster, which utilizes 3-hydroxyretinoids in its visual cycle, a specific retinol dehydrogenase known as RDHB is implicated in this final oxidation step. While the visual cycle in Drosophila primarily involves the interconversion of retinal isomers bound to opsin, a separate pathway for the de novo synthesis and regeneration of the chromophore exists. Evidence suggests that RDHB is responsible for the oxidation of 11-cis-3-hydroxyretinol to 11-cis-3-hydroxyretinal.

Research has shown that RDHs are a family of enzymes that catalyze the interconversion between retinols and retinals. wikipedia.org The specific dehydrogenase RDH12, for example, can act on both cis and trans isomers of retinoids and can function as both a dehydrogenase (retinol to retinal) and a reductase (retinal to retinol). wikipedia.org In vertebrates, the oxidation of 11-cis-retinol to 11-cis-retinal is a critical step in the visual cycle and is catalyzed by 11-cis-retinol dehydrogenases (11-cis-RDHs). nih.gov

| Enzyme | Function | Substrate(s) | Product(s) | Organism/Tissue Example |

|---|---|---|---|---|

| RDHB | Oxidation | 11-cis-3-hydroxyretinol | 11-cis-3-hydroxyretinal | Drosophila melanogaster |

| 11-cis-RDH (e.g., RDH5) | Oxidation | 11-cis-retinol | 11-cis-retinal | Vertebrate Retinal Pigment Epithelium |

| RDH12 | Oxidation/Reduction | cis- and trans-retinols/retinals | cis- and trans-retinals/retinols | Vertebrates |

De Novo Chromophore Synthesis Pathways from Retinoidsnih.govnih.gov

The de novo synthesis of this compound originates from dietary carotenoids, which are tetraterpenoid pigments found in plants and microorganisms. nih.gov Insects, unlike vertebrates, often utilize 3-hydroxyretinoids, and their biosynthetic pathway has distinct features. The synthesis of carotenoids themselves begins with the condensation of three acetyl-CoA molecules in the mevalonate (MVA) pathway to eventually form isopentenyl pyrophosphate (IPP), a key building block. imrpress.com

The pathway in insects for the synthesis of 3-hydroxyretinal can be summarized as follows:

Carotenoid Uptake and Cleavage : Insects ingest carotenoids such as zeaxanthin from their diet. Zeaxanthin, a dihydroxycarotenoid, serves as a precursor. nih.gov An isomerooxygenase enzyme cleaves zeaxanthin to yield one molecule of 11-cis-3-hydroxyretinal and one molecule of all-trans-3-hydroxyretinal. nih.gov

Reduction to Retinol : The all-trans-3-hydroxyretinal is then reduced to all-trans-3-hydroxyretinol. nih.gov This reduction is a common step in retinoid metabolism.

Isomerization : The all-trans-3-hydroxyretinol undergoes a light-dependent isomerization to form 11-cis-3-hydroxyretinol. nih.gov

Oxidation to Retinal : Finally, as detailed in the previous section, 11-cis-3-hydroxyretinol is oxidized to 11-cis-3-hydroxyretinal, the functional chromophore. nih.gov

This pathway highlights the adaptation in insects to utilize specific dietary carotenoids for the generation of their visual pigments.

| Step | Reaction | Precursor | Product | Key Enzyme Class (if known) |

|---|---|---|---|---|

| 1 | Cleavage | Zeaxanthin | 11-cis-3-hydroxyretinal and all-trans-3-hydroxyretinal | Isomerooxygenase |

| 2 | Reduction | all-trans-3-hydroxyretinal | all-trans-3-hydroxyretinol | Retinal Reductase |

| 3 | Isomerization | all-trans-3-hydroxyretinol | 11-cis-3-hydroxyretinol | Isomerase (light-dependent) |

| 4 | Oxidation | 11-cis-3-hydroxyretinol | 11-cis-3-hydroxyretinal | Retinol Dehydrogenase (e.g., RDHB) |

The 3s 11 Cis 3 Hydroxyretinal Visual Cycle and Regeneration

Photoisomerization Dynamics and Chromophore Regeneration

The regeneration of the 11-cis isomer of the chromophore is fundamental for vision. In systems utilizing (3S)-11-cis-3-hydroxyretinal, this is achieved through distinct light-dependent and enzymatic pathways.

In many invertebrates, including the fruit fly Drosophila, photoreceptors employ a bistable photopigment system. jneurosci.orgnih.gov The visual pigment, rhodopsin, is composed of an opsin protein covalently linked to the chromophore this compound. genome.jpnih.gov The initial event in vision is the absorption of a photon, which causes the isomerization of the chromophore from its 11-cis configuration to all-trans-3-hydroxy-retinal. pnas.orgresearchgate.netscienceopen.com

Unlike the vertebrate visual cycle where the all-trans chromophore is released from the opsin, in Drosophila it remains bound, forming a thermally stable, active metarhodopsin state. pnas.orgnih.govnih.gov The regeneration of the inactive, 11-cis state is accomplished not by enzymes, but by the absorption of a second, typically longer-wavelength, photon. nih.govpnas.orgscienceopen.com This process, known as photoreversal, converts the all-trans chromophore back to the 11-cis form while still bound to the opsin. nih.govnih.gov This intrinsic mechanism of regeneration makes the photopigment bistable and highly resistant to photobleaching, allowing for efficient function under bright light conditions. nih.gov

Despite the efficiency of light-driven photoreversal, an enzymatic visual cycle is also utilized in Drosophila. nih.govnih.gov This pathway is crucial for recycling the chromophore that is inevitably freed following the endocytosis and subsequent degradation of the rhodopsin protein. nih.govnih.gov This enzymatic process ensures the long-term maintenance of the chromophore pool.

Several enzymes are implicated in this recycling pathway. A notable component is Retinal Dehydrogenase B (RDHB), which is expressed in the retinal pigment cells (RPCs). nih.govresearchgate.net Research suggests that RDHB catalyzes the final oxidation step in both the recycling pathway and de novo synthesis: the conversion of 3-hydroxy-11-cis-retinol into this compound. nih.gov Another key enzyme is the Pigment cell Dehydrogenase (PDH), which is involved in the reduction of all-trans-3-hydroxy-retinal to all-trans-3-hydroxy-retinol. nih.govnih.govosti.gov The loss of these dehydrogenases leads to a light-dependent reduction in rhodopsin levels, underscoring their importance in chromophore homeostasis. nih.gov

Table 1: Key Proteins in the Drosophila this compound Visual Cycle

| Protein | Class | Function | Cellular Location |

| RDHB | Retinol (B82714) Dehydrogenase | Catalyzes the oxidation of 3-hydroxy-11-cis-retinol to this compound. nih.gov | Retinal Pigment Cells (RPCs) nih.govresearchgate.net |

| PDH | Retinol Dehydrogenase | Catalyzes the reduction of all-trans-3-hydroxy-retinal to all-trans-3-hydroxy-retinol. nih.gov | Retinal Pigment Cells (RPCs) nih.gov |

| PINTA | Retinoid-Binding Protein | Binds all-trans-retinol; required for chromophore biogenesis and transport to photoreceptors. nih.govresearchgate.netnih.gov | Retinal Pigment Cells (RPCs) nih.govresearchgate.net |

| NINAG | Oxidoreductase | Converts (3R)-3-hydroxyretinol to its (3S) stereoisomer. nih.govresearchgate.nettandfonline.com | Not specified in provided context |

Intracellular Trafficking and Compartmentalization of this compound

The movement of retinoids, which are hydrophobic molecules, between their sites of synthesis, storage, and utilization is tightly regulated by specific proteins and cellular structures.

Retinoid-binding proteins (RBPs) are essential for solubilizing and transporting retinoids within the aqueous intracellular environment. In Drosophila, the protein PINTA (prolonged depolarization afterpotential is not apparent) is a critical RBP. nih.govresearchgate.net PINTA contains a CRAL-TRIO domain, a characteristic feature of proteins that bind small lipophilic molecules, and it shows a binding preference for all-trans-retinol. nih.govresearchgate.net

Genetic studies have demonstrated that PINTA is indispensable for the biogenesis of the chromophore. nih.govresearchgate.nettandfonline.com It functions by transporting the chromophore from its site of production in the pigment cells to the photoreceptor cells where it combines with opsin. nih.gov The expression and function of PINTA are localized to the retinal pigment cells, providing key genetic evidence that these cells are the site of chromophore metabolism, analogous to the retinal pigment epithelium (RPE) in vertebrates. nih.govresearchgate.net While its exact mechanism is still under investigation, PINTA may act to sequester all-trans-retinol for synthesis or to facilitate its transport. researchgate.net

In the Drosophila visual system, the enzymatic machinery for the visual cycle is compartmentalized within the retinal pigment cells (RPCs), which are glial-like cells surrounding the photoreceptors. nih.gov Key enzymes, including PDH and RDHB, are expressed and function within these RPCs. nih.gov This localization suggests that the entire enzymatic pathway for chromophore recycling and de novo synthesis from retinoid precursors occurs within the RPCs. nih.gov This cellular arrangement highlights a functional parallel between insect RPCs and the vertebrate RPE, where the majority of visual cycle reactions take place. nih.govresearchgate.netroyalsocietypublishing.org In the vertebrate retina, the cycle is a collaborative effort between the photoreceptors and adjacent RPE or Müller glial cells, involving the shuttling of retinoids back and forth. royalsocietypublishing.orgarvojournals.orgnih.gov The confinement of the enzymatic steps to the RPCs in Drosophila underscores the central role of these supportive glial cells in maintaining photoreceptor function.

Mechanisms of Chromophore Turnover and Maintenance

To ensure sustained visual function, the pool of this compound must be constantly maintained. This is achieved through a baseline turnover process that balances chromophore synthesis and degradation. tandfonline.com In adult flies, this homeostasis relies more on the efficient recycling of existing chromophore than on continuous de novo synthesis from dietary carotenoids. nih.gov

This is supported by findings that flies can maintain normal rhodopsin levels for extended periods on a carotenoid-deficient diet, indicating a robust internal recycling system. nih.gov This system replenishes the chromophore that is lost during the natural lifecycle of the rhodopsin protein, which involves internalization and degradation. nih.gov The enzymatic pathway involving PDH and RDHB is central to this turnover. nih.gov A failure in this recycling mechanism, as seen in mutants lacking these enzymes, results in a gradual depletion of the chromophore pool, which in turn leads to a reduction in functional rhodopsin and ultimately causes light-dependent photoreceptor degeneration. nih.gov This highlights that the continuous turnover and regeneration of this compound is vital for both the function and the structural integrity of photoreceptor cells.

Molecular Interactions and Phototransduction Mechanisms Involving 3s 11 Cis 3 Hydroxyretinal

Opsin Binding and Schiff Base Formation

The initial and crucial step in the visual process is the binding of the chromophore to an opsin protein. nih.govnih.gov

Covalent Attachment to Lysine (B10760008) Residues within Opsins

(3S)-11-cis-3-hydroxyretinal, like other retinal derivatives used in vision, forms a covalent bond with a specific lysine residue located in the seventh transmembrane domain of the opsin protein. sciengine.comnih.govnih.govroyalsocietypublishing.org This linkage is a Schiff base, created through the reaction of the aldehyde group of the retinal molecule and the ε-amino group of the lysine side chain. nih.govnih.govbiologists.com This covalent attachment is a conserved feature across various visual pigments and is essential for the formation of a functional rhodopsin molecule. wikipedia.orgnih.govwikipedia.org In Drosophila melanogaster, for instance, this binding is critical for the proper maturation and transport of rhodopsin from the endoplasmic reticulum to the rhabdomere, the light-gathering part of the photoreceptor cell. nih.govplos.org

Influence of Chromophore Binding on Opsin Structure and Activation State

The binding of this compound to the opsin does more than just anchor the chromophore; it profoundly influences the protein's structure and its activation state. nih.govwikipedia.org In its 11-cis configuration, the chromophore acts as an inverse agonist, effectively locking the opsin in an inactive conformation and preventing spontaneous signaling in the dark. wikipedia.orgoncohemakey.com The absorption of a photon of light by the chromophore triggers a rapid isomerization from the 11-cis form to the all-trans form. nih.govroyalsocietypublishing.orgnih.gov This change in the chromophore's shape induces a conformational change in the opsin protein, converting it into its active state, known as metarhodopsin. sciengine.comwikipedia.orgnih.gov This activated opsin is then capable of initiating the phototransduction cascade. nih.govroyalsocietypublishing.orgwikipedia.org

Spectral Tuning of Visual Pigments by this compound

The specific wavelength of light to which a visual pigment is most sensitive (its λmax) is determined by the interactions between the chromophore and the amino acid residues within the opsin's binding pocket. biologists.com While the fundamental light-absorbing molecule is this compound, subtle variations in the opsin's amino acid sequence can shift the absorption spectrum of the resulting rhodopsin. biologists.complos.org This phenomenon, known as spectral tuning, allows an organism to have photoreceptors with different color sensitivities. For example, changes in the polarity of amino acids near the chromophore can alter the electron distribution in the retinal's conjugated π-electron system, leading to a diversity of λmax values. biologists.com In butterflies, which also utilize a 3-hydroxyretinal (B16449) chromophore, different opsins are responsible for creating visual pigments sensitive to ultraviolet, blue, and long-wavelength light. biologists.complos.org

| Organism Group | Chromophore | Opsin Class | Resulting λmax (nm) |

| Drosophila melanogaster | This compound | Rh1 | ~480 |

| Butterflies (e.g., Pieris rapae) | 11-cis-3-hydroxyretinal (B128498) | Blue (PrB) | 450 |

| Butterflies (e.g., Pieris rapae) | 11-cis-3-hydroxyretinal | Violet (PrV) | 420 |

Initiation of Phototransduction Cascade

The light-induced activation of rhodopsin is the first step in a complex signaling pathway that ultimately results in a neural signal. sciengine.comjfophth.com

G-Protein Coupled Receptor (GPCR) Activation and Signal Transduction

Rhodopsin is a classic example of a G-protein coupled receptor (GPCR). wikipedia.orgnih.gov Upon its light-induced transformation to the active metarhodopsin state, it binds to and activates a heterotrimeric G-protein. sciengine.comnih.govaimspress.com In the visual system of Drosophila, this G-protein is of the Gq class. wikipedia.org The activation of the G-protein involves the exchange of a bound GDP molecule for a GTP molecule on its α-subunit. nih.govaimspress.com This causes the Gα subunit to dissociate from the βγ subunits, allowing it to interact with and activate downstream effector enzymes. sciengine.comnih.gov

Downstream Enzymatic Cascades (e.g., Phospholipase C activation in Drosophila)

In the Drosophila phototransduction cascade, the activated Gαq subunit binds to and activates the enzyme phospholipase C (PLC). sciengine.comwikipedia.orgplos.org PLC then hydrolyzes a membrane lipid called phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). sciengine.com The production of these second messengers leads to the opening of cation-selective ion channels (TRP and TRPL) in the photoreceptor cell membrane, causing a depolarization of the cell and the generation of a nerve impulse. genome.jpsciengine.com This entire cascade, from photon absorption to ion channel opening, is remarkably fast in Drosophila, making it a key model system for studying GPCR signaling. sciengine.com

| Step | Molecule/Process | Role |

| 1 | Photon Absorption | Isomerizes this compound to all-trans-3-hydroxyretinal |

| 2 | Rhodopsin Activation | Conformational change to metarhodopsin |

| 3 | G-protein (Gq) Activation | GDP-GTP exchange on Gα subunit |

| 4 | Effector Enzyme Activation | Gαq activates Phospholipase C (PLC) |

| 5 | Second Messenger Production | PLC hydrolyzes PIP2 to IP3 and DAG |

| 6 | Ion Channel Opening | TRP/TRPL channels open, leading to cell depolarization |

Comparative Biochemistry and Evolutionary Perspectives of 3s 11 Cis 3 Hydroxyretinal

Phylogenetic Distribution and Specificity of (3S)-11-cis-3-hydroxyretinal Utilization

The use of different chromophores for vision varies across the animal kingdom. While vertebrates exclusively use retinal (vitamin A1) and some fish and amphibians use 3,4-didehydroretinal (vitamin A2), insects exhibit a greater diversity, utilizing retinal, (3R)-3-hydroxyretinal, and this compound. wikipedia.org

Dominance in Higher Flies (Cyclorrhapha)

This compound is notably the predominant chromophore in the visual pigments of higher flies, belonging to the suborder Cyclorrhapha. wikipedia.orgnih.gov This specific enantiomer is a unique characteristic of this group of insects. For instance, the fruit fly Drosophila melanogaster exclusively uses the (3S) enantiomer of 3-hydroxyretinal (B16449). pnas.organnualreviews.orgwur.nl The metabolic pathway to produce this specific stereoisomer involves the conversion of all-trans-retinal (B13868) to all-trans-(3R)-3-hydroxyretinal, which is then isomerized to 11-cis-(3S)-3-hydroxyretinal. wur.nltandfonline.com

Co-existence with Retinal in Other Insect Species (e.g., Dragonflies)

In contrast to the exclusivity seen in higher flies, many other insect species utilize a combination of chromophores. It is common to find both retinal and 3-hydroxyretinal co-existing within the compound eyes of a single species. researchgate.net For example, studies on various insect orders have revealed the presence of both retinoids. nih.gov This co-utilization suggests a more flexible or perhaps ancestral state of chromophore usage in the insect lineage, with the specialization to this compound being a derived trait in groups like the Cyclorrhapha.

Table 1: Distribution of Visual Chromophores in Selected Insect Orders

| Insect Order | Predominant Chromophore(s) |

| Diptera (Cyclorrhapha) | This compound wikipedia.orgnih.gov |

| Lepidoptera | 3-hydroxyretinal (3R enantiomer) pnas.org |

| Hemiptera | Retinal and/or 3-hydroxyretinal nih.gov |

| Plecoptera | 3-hydroxyretinal nih.gov |

| Megaloptera | 3-hydroxyretinal nih.gov |

| Hymenoptera | 3-hydroxyretinal nih.gov |

| Mecoptera | Retinal nih.gov |

| Trichoptera | Retinal nih.gov |

| Coleoptera | Primarily retinal nih.gov |

Evolutionary Adaptations in Retinoid Metabolic Enzymes

The diversity of chromophores used in insect vision is a direct result of evolutionary adaptations in the enzymes responsible for their metabolism.

Functional Convergence in Chromophore Production Pathways

The production of the visual chromophore in both vertebrates and invertebrates showcases a remarkable example of functional convergence. In vertebrates, two enzymes, β-carotene oxygenase 1 and retinal pigment epithelium 65 (RPE65), are required to produce 11-cis-retinaldehyde from carotenoid precursors. escholarship.orgneurosciencenews.com In contrast, many insects, accomplish this conversion with a single enzyme called NinaB (Neither Inactivation Nor Afterpotential B). escholarship.orgneurosciencenews.comescholarship.org

Despite being structurally similar, NinaB and RPE65 have distinct active site architectures that mediate their isomerization activity. escholarship.orgneurosciencenews.com This indicates that while the end product is a functionally equivalent cis-isomer of a retinoid, the enzymatic machinery to produce it has evolved independently, converging on a similar solution to the challenge of chromophore synthesis. escholarship.orgnih.gov The NinaB enzyme in moths, for example, can directly convert zeaxanthin (B1683548) into both all-trans and 11-cis-3-hydroxy-retinal in a single step. pnas.org

Similarities and Differences between Invertebrate and Vertebrate Visual Cycle Components

The visual cycle, the process of regenerating the 11-cis chromophore after light-induced isomerization to the all-trans form, exhibits fundamental differences between invertebrates and vertebrates.

Photoreceptor Type: Vertebrate photoreceptors are modified ciliary cells, whereas invertebrate photoreceptors are typically rhabdomeric. acs.org

Regeneration Mechanism: Invertebrate rhabdomeric opsins can often regenerate 11-cis-retinaldehyde through photoreversal, a light-dependent process. oup.com Vertebrate ciliary opsins have lost this ability and rely on a complex, light-independent enzymatic pathway known as the retinoid cycle, which primarily occurs in the retinal pigment epithelium (RPE). oup.comescholarship.org

Signal Transduction: The initial steps of phototransduction also differ. In vertebrates, light absorption leads to hyperpolarization of the photoreceptor cell membrane. In invertebrates, it causes depolarization. wikipedia.org The G-protein cascade is also different, with vertebrates using transducin and invertebrates typically using Gq. wikipedia.orgresearchgate.net

Table 2: Comparison of Vertebrate and Invertebrate Visual Cycles

| Feature | Vertebrates | Invertebrates |

| Primary Chromophore | 11-cis-retinal (B22103) | 11-cis-retinal, (3R)-3-hydroxyretinal, this compound |

| Photoreceptor Type | Ciliary acs.org | Rhabdomeric acs.org |

| Chromophore Regeneration | Enzymatic (Retinoid Cycle), light-independent oup.comescholarship.org | Often by photoreversal, light-dependent oup.com |

| Key Isomerase | RPE65 escholarship.org | NinaB escholarship.org |

| G-Protein | Transducin wikipedia.org | Gq wikipedia.org |

| Membrane Potential Change | Hyperpolarization wikipedia.org | Depolarization wikipedia.org |

Ecological and Sensory Implications of Hydroxyretinal Diversity in Insect Vision

The choice of chromophore is not merely a phylogenetic artifact; it has significant implications for an insect's visual capabilities and its interaction with the environment. The use of 3-hydroxyretinal instead of retinal can shift the spectral sensitivity of visual pigments. nih.gov Binding of 3-hydroxyretinal to an opsin typically causes a slight shift of the absorption peak towards shorter wavelengths (blue-shift) compared to the same opsin binding retinal. nih.gov

This seemingly small shift can be ecologically significant. For example, in some flies, 3-hydroxyretinol (B108295) (the alcohol form of the chromophore) acts as a "sensitizing pigment." nih.govqmul.ac.ukqmul.ac.uk This accessory pigment absorbs UV light and transfers the energy to the main visual pigment, thereby enhancing the photoreceptor's sensitivity in the UV range. nih.govqmul.ac.ukoxfordre.com This enhanced UV vision can be crucial for behaviors such as locating food sources, identifying mates that may have UV-reflective patterns, and navigating using the polarization of skylight. eje.czannualreviews.org

The diversity in chromophore usage, combined with variations in opsin proteins and other filtering pigments in the eye, allows for a wide range of spectral tuning across different insect species. nih.govnih.govannualreviews.org This adaptability enables insects to thrive in diverse ecological niches, from the dim light of nocturnal environments to the bright, broad-spectrum light of a sunny day. oxfordre.comannualreviews.org The specific visual system of an insect is therefore a finely tuned apparatus, shaped by evolutionary history and the selective pressures of its unique sensory world. nih.govannualreviews.org

Advanced Research Methodologies and Experimental Approaches

Chromatographic Techniques for Retinoid Isolation and Characterization

Chromatography is a cornerstone for the separation and purification of retinoids from complex biological extracts. Given the structural similarity and isomeric diversity of retinoids, high-resolution techniques are imperative.

Normal Phase High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating retinoid isomers, which differ in the geometry of their polyene chain (e.g., all-trans vs. 11-cis). researchgate.netcapes.gov.br This technique utilizes a polar stationary phase (like silica) and a non-polar mobile phase. sav.sktandfonline.com The separation is based on the differential adsorption of the isomers to the stationary phase; more polar isomers interact more strongly and thus elute later.

In the analysis of retinoids from Drosophila heads, normal phase HPLC allows for the distinct separation of various isomers of 3-hydroxyretinal (B16449). nih.govpnas.org For instance, researchers have successfully used isocratic NP-HPLC systems with a mobile phase consisting of n-hexane, 2-propanol, and acetic acid to separate retinoid isomers. sav.sk The retention times of different isomers, such as all-trans-retinal (B13868) and 13-cis-retinoic acid, can be clearly distinguished, enabling their quantification. researchgate.netsav.sk

Table 1: Example of NP-HPLC Conditions for Retinoid Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Silica gel (e.g., Inertsil SILICA 100-5) | sav.sk |

| Mobile Phase | Hexane:2-propanol:acetic acid (1000:4.3:0.675) | sav.sk |

| Flow Rate | 1.0 mL/min | sav.sktandfonline.com |

| Detection | UV at 350 nm | sav.sk |

This interactive table summarizes typical conditions for separating retinoid isomers using normal phase HPLC.

While normal phase HPLC separates geometric isomers, the resolution of enantiomers—stereoisomers that are non-superimposable mirror images—requires chiral chromatography. The chromophore in higher Diptera is specifically the (3S)-11-cis-3-hydroxyretinal enantiomer. nih.gov Distinguishing between the (3S) and (3R) forms is crucial for understanding the stereospecificity of the enzymes involved in the visual cycle.

Chiral column chromatography employs a stationary phase that is itself chiral, allowing for differential interaction with the enantiomers of the analyte. This leads to different retention times and, consequently, their separation. The development and application of chiral columns have been instrumental in confirming that higher flies uniquely utilize the (3S) enantiomer for their visual pigment. researchgate.net This stereospecificity points to highly evolved enzymatic pathways that can distinguish between these subtle structural differences.

Spectroscopic Methods for Chromophore Analysis (e.g., UV/Vis Spectroscopy)

UV/Visible (UV/Vis) spectroscopy is a fundamental technique for the analysis of retinoids, including 3-hydroxyretinal. The conjugated polyene chain of these molecules absorbs light in the UV and visible regions of the electromagnetic spectrum. msu.edu The wavelength of maximum absorbance (λmax) is characteristic of the specific isomer and its environment.

For 3-hydroxy-retinal oxime, the λmax is around 360 nm. nih.govresearchgate.net This spectroscopic signature is used to identify and quantify the chromophore in biological extracts. For example, after HPLC separation, the fractions can be analyzed by a photodiode array detector which measures the UV/Vis spectrum of the eluting compounds, confirming their identity. nih.gov The absorption of light by the chromophore is the initial step in vision, triggering its isomerization and initiating the phototransduction cascade. rsc.org

Genetic Perturbation and Mutant Analysis

The genetic tractability of Drosophila melanogaster has made it an invaluable model organism for dissecting the visual cycle. By creating and analyzing mutants with defects in specific genes, researchers can elucidate the function of the encoded proteins.

Gene knockout or knockdown techniques, such as those using CRISPR/Cas9 or RNA interference (RNAi), allow for the targeted disruption of specific genes. dovepress.com Analysis of the resulting phenotypes provides insight into the gene's function.

ninaB : Flies with mutations in the ninaB (neither inactivation nor afterpotential B) gene are blind and lack the visual chromophore. pnas.org Biochemical studies have shown that the NinaB protein is a carotenoid isomerooxygenase that converts dietary carotenoids, like zeaxanthin (B1683548), into both 11-cis and all-trans-3-hydroxy-retinal. nih.govpnas.orgresearchgate.net Therefore, ninaB is essential for the de novo synthesis of the chromophore. rupress.org

ninaG : Mutations in the ninaG gene lead to low levels of rhodopsin. nih.gov The NinaG protein is an oxidoreductase that is believed to be involved in the conversion of (3R)-3-hydroxyretinol to the (3S) enantiomer, which is the form used for the chromophore. researchgate.netnih.govflybase.org ninaG mutants accumulate 11-cis-3-hydroxyretinol, suggesting a block at a subsequent step in chromophore production. nih.gov

pdh : The pdh (pigment-cell-enriched dehydrogenase) gene encodes a retinol (B82714) dehydrogenase. Knockout of pdh reveals its role in a previously unrecognized visual cycle in flies. nih.gov PDH is required for the conversion of 3-hydroxy-all-trans-retinal to 3-hydroxy-all-trans-retinol in the retinal pigment cells, a key step in recycling the chromophore after its release from degraded rhodopsin. nih.govresearchgate.net

rdhB : The rdhB (retinol dehydrogenase B) gene also encodes a retinol dehydrogenase that functions in both the visual cycle and in the de novo synthesis of the chromophore. nih.gov It is thought to catalyze the final step in the pathway, the oxidation of 3-hydroxy-11-cis-retinol to 3-hydroxy-11-cis-retinal. nih.gov

Table 2: Summary of Gene Function in 3-Hydroxyretinal Metabolism

| Gene | Encoded Protein | Proposed Function | Mutant Phenotype | Reference |

|---|---|---|---|---|

| ninaB | Carotenoid Isomerooxygenase | De novo synthesis of 11-cis and all-trans-3-hydroxyretinal from carotenoids | Blindness, lack of chromophore | nih.govpnas.orgpnas.org |

| ninaG | Oxidoreductase | Conversion of (3R) to (3S) enantiomer of 3-hydroxyretinol (B108295) | Low rhodopsin levels, accumulation of 11-cis-3-hydroxyretinol | nih.govnih.govflybase.org |

| pdh | Retinol Dehydrogenase | Reduction of all-trans-3-hydroxyretinal to all-trans-3-hydroxyretinol in the visual cycle | Progressive loss of rhodopsin and light-dependent retinal degeneration | nih.govresearchgate.net |

| rdhB | Retinol Dehydrogenase | Oxidation of 11-cis-3-hydroxyretinol to 11-cis-3-hydroxyretinal (B128498) | Moderate light-dependent retinal degeneration | nih.gov |

This interactive table outlines the roles of key genes involved in the biosynthesis and recycling of this compound in Drosophila.

Transgenic rescue is a powerful technique used to confirm gene function. In this approach, a wild-type copy of a gene is introduced into a mutant organism. sdbonline.org If the introduced gene restores the normal phenotype, it confirms that the mutated gene was indeed responsible for the observed defect.

For example, the phenotype of a ninaG mutant can be rescued by the germ-line transformation of a genomic fragment containing the wild-type ninaG gene. nih.govnd.edu Similarly, the retinal degeneration observed in pdh knockout flies can be partially rescued by expressing the human retinol dehydrogenase RDH12 in the fly's retinal pigment cells. nih.gov This not only confirms the function of PDH but also highlights the functional conservation of these enzymes across species. These rescue experiments are crucial for validating the findings from knockout studies and for building a comprehensive model of the visual cycle. jove.com

In Vitro Enzymatic Assays for Characterizing Reaction Mechanisms

The biosynthesis and metabolism of this compound are governed by a series of specific enzymatic reactions. In vitro enzymatic assays have been indispensable for dissecting these complex pathways, identifying the enzymes involved, and characterizing their reaction mechanisms. These assays typically involve incubating purified enzymes or cell homogenates with specific substrates, often isotopically labeled, and analyzing the products using techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

A pivotal enzyme in arthropod vision is NinaB, a carotenoid isomerooxygenase. In vitro studies have shown that NinaB performs a dual function: it cleaves carotenoid precursors and isomerizes the resulting retinoid. nih.govpnas.org Assays using purified recombinant NinaB from the great wax moth (Galleria mellonella) demonstrated its ability to convert zeaxanthin directly into both all-trans- and 11-cis-3-hydroxy-retinal. pnas.org Kinetic analysis of the reaction with asymmetrical carotenoid substrates revealed that NinaB possesses a bipartite substrate recognition site. One site preferentially binds the 3-hydroxy-β-ionone ring and performs the C11-C12 cis-isomerization, while the other site binds non-canonical ionone (B8125255) rings and maintains a trans-configuration in the product. nih.gov This unique mechanism ensures the specific production of 11-cis-3-hydroxy-retinal, the essential chromophore for insect vision. nih.gov

Another critical enzyme in the pathway is NinaG, an oxidoreductase. In vitro assays were crucial in elucidating its role. Studies on Drosophila mutants lacking the ninaG gene showed an accumulation of 11-cis-3-hydroxyretinol. nih.gov This finding suggested that 11-cis-3-hydroxyretinol is the substrate for NinaG. Subsequent research proposed that NinaG catalyzes the stereospecific conversion of (3R)-3-hydroxyretinol to its (3S) enantiomer, a critical step for the synthesis of the final, functional chromophore. nih.govresearchgate.nettandfonline.com

Furthermore, various retinol dehydrogenases (RDHs) are involved in the final steps of the pathway. The Drosophila photoreceptor retinol dehydrogenase (PDH), a member of the short-chain dehydrogenase/reductase (SDR) family, has been shown to catalyze the reduction of all-trans-retinal to all-trans-retinol. nih.gov Assays using purified PDH confirmed its activity with its natural substrate, 3-hydroxy-retinal. nih.gov Another enzyme, RDHB, has been identified as promoting the final oxidation of (3S)-11-cis-3-hydroxyretinol to this compound. jneurosci.orgnih.gov In vitro assays using homogenates from rdhB-null mutant flies showed severely diminished chromophore production, confirming the enzyme's role in this terminal step. jneurosci.org

| Enzyme | Enzyme Class | Substrate(s) | Product(s) | Key Finding from In Vitro Assay |

|---|---|---|---|---|

| NinaB | Carotenoid Isomerooxygenase | Zeaxanthin, Lutein | 11-cis-3-hydroxy-retinal, all-trans-3-hydroxy-retinal | Combines carotenoid cleavage and cis-isomerization in a single polypeptide. pnas.org |

| NinaG | Oxidoreductase | (3R)-11-cis-3-hydroxyretinol | (3S)-11-cis-3-hydroxyretinol | Catalyzes the stereochemical conversion from the 3R to the 3S form. nih.govtandfonline.com |

| RDHB | Retinol Dehydrogenase (SDR) | (3S)-11-cis-3-hydroxyretinol | This compound | Performs the final oxidation step to generate the aldehyde chromophore. jneurosci.orgnih.gov |

| PDH | Retinol Dehydrogenase (SDR) | all-trans-3-hydroxyretinal | all-trans-3-hydroxyretinol | Catalyzes the interconversion between 3-hydroxyretinal and 3-hydroxyretinol. nih.gov |

Structural Biology Techniques for Protein-Ligand Interactions (e.g., X-ray Diffraction of related binding proteins, NMR)

Understanding the interaction between this compound and its associated proteins is fundamental to comprehending its function. Structural biology techniques, particularly X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided atomic-level insights into how this chromophore and its analogs are bound, protected, and transported.

While a dedicated structure of a protein in complex with this compound is not available, extensive research on proteins that bind the closely related 11-cis-retinal (B22103) provides a robust framework for understanding these interactions. These proteins include the visual pigment opsin (forming rhodopsin), cellular retinaldehyde-binding protein (CRALBP), and interphotoreceptor retinoid-binding protein (IRBP).

X-ray crystallography has been instrumental in revealing the three-dimensional structures of retinoid-binding proteins. The crystal structure of human CRALBP, which binds 11-cis-retinoids, shows a binding pocket composed of a mixture of α-helices and β-sheets. nih.govportlandpress.com The retinoid is shielded within a hydrophobic cavity, protecting its chemically labile cis-double bond from spontaneous isomerization. portlandpress.comnih.gov Similarly, crystallographic and cryo-electron microscopy (cryoEM) studies of IRBP (also known as RBP3) have identified multiple modules with deep hydrophobic pockets that accommodate retinoids and fatty acids, suggesting a role in regulating retinoid transport between cells. researchgate.netnih.govroyalsocietypublishing.orgscitechdaily.com The structure of Drosophila photoreceptor retinol dehydrogenase (PDH) has also been solved, providing a model for how its substrate, 3-hydroxy-retinal, fits into the active site, which features the conserved Ser-Tyr-Lys catalytic triad (B1167595) characteristic of the SDR family. nih.govosti.gov

Nuclear Magnetic Resonance (NMR) spectroscopy , especially solid-state NMR, offers a powerful method for studying the conformation and dynamics of the retinal ligand within its protein-binding pocket in a native-like membrane environment. nih.gov By using retinal analogs specifically labeled with stable isotopes like deuterium (B1214612) (²H) or fluorine-¹⁹, researchers can probe the precise orientation of the chromophore. nih.govacs.orgresearchgate.net Solid-state ²H NMR studies on rhodopsin regenerated with deuterated 11-cis-retinal revealed that the chromophore is held in a strained, twisted conformation within the binding pocket. nih.govpnas.orgcore.ac.uk This pre-activated state is thought to be crucial for the high speed and efficiency of photoisomerization. nih.gov These NMR techniques provide dynamic structural information that is complementary to the static pictures offered by X-ray crystallography.

| Protein | Ligand(s) Studied | Technique | Key Structural Insight | Reference |

|---|---|---|---|---|

| Rhodopsin | 11-cis-retinal (isotopically labeled analogs) | Solid-State NMR | Chromophore is held in a strained, twisted conformation within the binding pocket. | nih.govpnas.org |

| Cellular Retinaldehyde-Binding Protein (CRALBP) | 11-cis-retinaldehyde | X-ray Crystallography | Ligand is sequestered in a hydrophobic cavity, protecting it from isomerization. | portlandpress.comnih.gov |

| Interphotoreceptor Retinoid-Binding Protein (IRBP/RBP3) | all-trans-retinol, 11-cis-retinol (B117599), oleic acid | X-ray Crystallography, CryoEM | Contains multiple modules with deep hydrophobic binding pockets for retinoids and fatty acids. | researchgate.netnih.govresearchgate.net |

| Photoreceptor Dehydrogenase (PDH) | Substrate analogs (e.g., phenol, β-ionone) | X-ray Crystallography | Revealed the active site structure with a classic SDR catalytic triad. | nih.govosti.gov |

Isotopic Labeling and Metabolic Tracing Studies

Isotopic labeling is a powerful methodology for tracing the metabolic fate of molecules in complex biological systems. By replacing specific atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can follow the molecule through various enzymatic conversions and transport steps. nih.govmdpi.com This approach has been crucial for mapping the biosynthetic and metabolic pathways of retinoids, including the precursors to this compound.

Metabolic tracing studies have primarily utilized radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), or stable isotopes such as deuterium (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O). nih.govmdpi.complos.org For instance, pulse-chase experiments using [³H]-labeled all-trans-retinol were conducted on chicken retinal pigment epithelium (RPE) homogenates. acs.org These studies definitively established that all-trans-retinyl esters, not all-trans-retinol itself, serve as the direct substrate for the isomerase enzyme that produces 11-cis-retinol. acs.org

Stable isotope labeling coupled with mass spectrometry provides a safe and sensitive way to track metabolism in both in vitro and in vivo models. nih.govresearchgate.net For example, stable isotope-labeled retinoids have been used to investigate the mechanism of the reverse isomerization from 11-cis-retinol to all-trans-retinol, a process that could be important during dark adaptation. nih.govnih.gov In Drosophila, metabolic studies have shown that flies can synthesize 11-cis-3-hydroxy-retinal from dietary carotenoids even in complete darkness, a process that fails in ninaB mutants, which instead accumulate the carotenoid precursor. pnas.org This demonstrates the utility of genetic models in metabolic tracing experiments.

Isotopic labeling is also integral to structural studies, as seen with the use of ²H-labeled retinal in solid-state NMR experiments to determine the chromophore's conformation within rhodopsin. nih.govresearchgate.net The unique physical properties of isotopes allow for their detection by specific analytical techniques, providing unambiguous evidence of metabolic transformations and molecular interactions.

| Isotope Used | Labeled Compound | Experimental System | Purpose of Study | Key Finding |

|---|---|---|---|---|

| ³H (Tritium) | all-trans-retinol | Chicken RPE/retina homogenates | Metabolic tracing (Pulse-chase) | All-trans-retinyl esters are the direct precursors of 11-cis-retinol. acs.org |

| ²H (Deuterium) | 11-cis-retinal (at specific methyl groups) | Bovine rhodopsin in membranes | Structural analysis by solid-state NMR | Determined the orientation and strained conformation of retinal in the binding pocket. nih.govresearchgate.net |

| ¹⁸O (Oxygen-18) | H₂¹⁸O | Diabetic mouse kidney | Metabolic flux analysis | Quantified the rate of retinoic acid synthesis and catabolism. plos.org |

| Radioactive Tracers | 11-cis-retinol | RPE microsomes | Investigate reaction mechanisms | Demonstrated the non-enzymatic reverse isomerization to all-trans-retinol. nih.govnih.gov |

Synthetic Strategies and Analogue Research of 3s 11 Cis 3 Hydroxyretinal

Chemical Synthesis of (3S)-11-cis-3-hydroxyretinal and its Stereoisomers

The synthesis of the specific (3S) stereoisomer of 11-cis-3-hydroxyretinal (B128498) often involves a multi-step process that builds the carbon skeleton and carefully introduces the required stereochemistry. A common strategy involves the synthesis of a racemic or stereochemically mixed precursor, such as (3RS)-3-hydroxy-β-ionone, followed by resolution of the enantiomers.

One approach involves treating (3RS)-3-hydroxy-β-ionone with vinyl acetate (B1210297) in the presence of a lipase. bibliotekanauki.pl This enzymatic reaction selectively acetylates the (3R) enantiomer, yielding (3R)-acetoxy-β-ionone while leaving (3S)-hydroxy-β-ionone unreacted. bibliotekanauki.pl This separation allows for the isolation of the desired (3S) precursor, which can then be elaborated through a series of reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to construct the full polyene chain and ultimately yield this compound. bibliotekanauki.pl This mirrors synthetic routes used for other complex carotenoids and retinoids. bibliotekanauki.pl

Development of General Synthetic Routes for 11-cis-Retinoids (e.g., Zinc Reduction)

Given the difficulties in creating the 11-cis geometry, researchers have focused on developing general and efficient methods applicable to a variety of retinal analogues. columbia.edu

One highly effective, nonphotochemical method is the semi-hydrogenation of 11-yne-retinoid precursors using activated zinc dust. columbia.edu This method, employing zinc activated with copper and silver (Cu/Ag), provides a mild and selective route to 11-cis-retinoids. columbia.edu The reduction of the alkyne at the 11-position proceeds with good stereoselectivity to form the desired cis-double bond. columbia.edu This technique is particularly valuable as it avoids the harsh conditions or light-induced isomerizations that often lead to complex mixtures and low yields of the desired product. columbia.edu

Another powerful and highly convergent strategy involves palladium-catalyzed cross-coupling reactions. acs.orgnih.govacs.org These methods, such as the Suzuki-Miyaura or Stille reactions, couple two smaller fragments to construct the final retinoid skeleton. acs.orgnih.gov A key approach is the coupling of a trans-trienyl electrophile with a (1Z,3E)-penta-1,3-dienyl boronate (Suzuki) or stannane (B1208499) (Stille). acs.orgnih.govacs.org This represents the first application of cis-organometallic fragments in the synthesis of 11-cis-retinoids and provides a general and stereospecific route to the visual chromophore. acs.orgnih.gov

| Synthetic Method | Key Reagents | Primary Advantage | Reference |

| Zinc Reduction | 11-yne-retinoid precursor, Cu/Ag-activated Zinc | Mild, selective, non-photochemical | columbia.edu |

| Suzuki-Miyaura Coupling | trans-trienyl electrophile, (1Z,3E)-penta-1,3-dienyl boronate, Palladium catalyst | Highly convergent, stereospecific | acs.orgnih.gov |

| Stille Coupling | trans-trienyl electrophile, (1Z,3E)-penta-1,3-dienyl stannane, Palladium catalyst | Highly convergent, stereospecific | acs.orgnih.gov |

Design and Application of Photolabile and Photoaffinity Analogues

To investigate the interactions between the retinal chromophore and the opsin protein, researchers design and synthesize analogues containing photolabile groups. columbia.educolumbia.edu These analogues can be used to map the binding pocket of the protein by forming covalent cross-links to nearby amino acid residues upon photoactivation. columbia.edu

An important example is the synthesis of 11-cis-3-diazo-4-oxoretinal, a photoactive analogue. columbia.edu Direct chemical synthesis of this compound proved difficult. columbia.edu A successful chemoenzymatic strategy was developed that involved synthesizing the all-trans isomer (all-trans-3-diazo-4-oxoretinal) and then using the protein retinochrome, isolated from squid visual cells, to perform a critical trans-to-11-cis isomerization. acs.orgcolumbia.edu Incubation of the all-trans precursor with apo-retinochrome yielded a mixture containing a high proportion of the desired 11-cis product. columbia.edu

Table: Isomer Distribution in Chemoenzymatic Synthesis Isomer ratios following the retinochrome-catalyzed photoisomerization of all-trans-3-diazo-4-oxoretinal.

| Isomer | Percentage in Mixture | Reference |

| 11-cis-3-diazo-4-oxoretinal | 75% | columbia.edu |

| 13-cis isomer | 5% | columbia.edu |

| all-trans isomer | 20% | columbia.edu |

This method is advantageous because it introduces the sensitive 11-cis bond at the final stage under mild, non-destructive conditions, which is also suitable for preparing radioactive versions for sequencing studies. columbia.edu

Synthesis of Isotopically Enriched this compound for Mechanistic Probes

Isotopically enriched compounds are invaluable tools for tracing metabolic pathways and studying reaction mechanisms at an atomic level. bibliotekanauki.pl The synthesis of isotopically labeled (e.g., with ¹³C or ³H) this compound allows for detailed mechanistic probes of the visual cycle.

General synthetic schemes for producing highly ¹³C-enriched carotenoids can be adapted for retinoid synthesis. bibliotekanauki.pl These routes start from simple, commercially available ¹³C-enriched building blocks (like ¹³CO) and use them to construct more complex molecules, such as labeled versions of α-ionone or β-ionone, which are key precursors for retinoids. bibliotekanauki.pl By incorporating these labeled precursors into the synthetic pathways described earlier (see 7.1 and 7.2), it is possible to produce this compound with isotopic labels at specific positions.

Furthermore, tritium (B154650) (³H) labeling is essential for photoaffinity experiments where the cross-linked protein fragments are identified and sequenced. columbia.educolumbia.edu The synthesis of molecules like [³H-15]-11-cis-3-diazo-4-oxo-retinal has been a key objective for elucidating the position of the chromophore's ring relative to the opsin protein. columbia.edu The mild zinc reduction and chemoenzymatic isomerization methods are compatible with the inclusion of radioactive isotopes, facilitating the creation of these critical mechanistic probes. columbia.educolumbia.edu

Q & A

Basic Research Questions

Q. How is (3S)-11-cis-3-hydroxyretinal structurally distinguished from other retinal isomers, and what analytical methods are used to confirm its configuration?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV/VIS spectroscopy is the primary method. The compound elutes at 4.1 min under specific conditions, with λmax at ~374 nm for both all-trans and 11-cis isomers . Chiral separation techniques (e.g., chiral stationary phases) or circular dichroism (CD) spectroscopy can resolve the (3S) enantiomer from racemic mixtures. The IUPAC name and stereochemical descriptors are cross-verified using ChEBI ontology and spectral databases .

Q. What is the biosynthetic pathway of this compound in Drosophila melanogaster, and how is its production regulated in dark conditions?

- Methodology : Dark-adapted Drosophila tissues are homogenized, and retinoids are extracted using organic solvents (e.g., hexane). Enzymatic conversion involves ninaG oxidoreductase, which isomerizes all-trans-3-hydroxyretinal to the 11-cis form. Reverse-phase HPLC with photodiode array detection monitors isomerization kinetics . Knockout mutants (e.g., ninaG-deficient flies) are used to validate enzymatic roles .

Q. How can researchers detect trace amounts of this compound in photoreceptor cells without interference from other chromophores?

- Methodology : Immunoaffinity purification with anti-retinal antibodies isolates the compound from tissue lysates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode enhances specificity. Internal standards (e.g., deuterated retinal analogs) correct for matrix effects .

Advanced Research Questions

Q. How do contradictory findings regarding the stability of this compound under varying light conditions inform experimental design in photobiology studies?

- Methodology : Light exposure protocols must be standardized. For example, UV light at 374 nm induces isomerization to 11-cis-3-hydroxyretinal, but prolonged exposure degrades the compound. Controlled irradiance measurements (e.g., using calibrated monochromators) and dark-adaptation controls are critical. Conflicting data from in vitro vs. in vivo systems (e.g., HEK293T cells vs. Drosophila photoreceptors) highlight the need for physiological buffers and hydroxylamine treatment to stabilize Schiff base linkages .

Q. What experimental approaches reconcile discrepancies in the reported λmax values of this compound across different protein environments?

- Methodology : Site-directed mutagenesis of rhodopsin-binding pockets (e.g., Drosophila Rh7) tests how protein residues shift λmax. Regenerated pigments are analyzed via UV/VIS difference spectroscopy before and after light activation. For example, Rh7 reconstituted with 11-cis-3-hydroxyretinal shows broader absorption spectra than 11-cis-retinal, suggesting chromophore-protein interactions alter electronic transitions .

Q. How can researchers address challenges in synthesizing enantiomerically pure this compound for functional studies?

- Methodology : Asymmetric synthesis routes (e.g., Sharpless epoxidation or enzymatic catalysis) are prioritized. Racemic mixtures are resolved using chiral HPLC columns, with purity assessed via nuclear magnetic resonance (NMR) and optical rotation. HEK293T cells regenerated with racemic chromophores serve as negative controls to confirm enantiomer-specific activity .

Q. What strategies mitigate oxidation artifacts during extraction and analysis of this compound from biological samples?

- Methodology : Antioxidants (e.g., butylated hydroxytoluene) and oxygen-free environments (e.g., argon-purged solvents) prevent degradation. Rapid freezing of tissues in liquid nitrogen and low-temperature HPLC workflows preserve labile isomers. Quantification against synthetic standards with matched oxidation states validates recovery rates .

Data Interpretation and Contradiction Analysis

Q. How should researchers interpret conflicting reports on the endogenous vs. exogenous origin of this compound in non-visual Drosophila tissues?

- Methodology : Isotopic labeling (e.g., ¹³C-retinol fed to flies) tracks chromophore origin. LC-MS/MS detects labeled vs. unlabeled compounds in tissues. RNAi knockdown of retinaldehyde-binding proteins distinguishes uptake mechanisms from de novo synthesis .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound-dependent phototransduction pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.